molecular formula C20H13F4N5O2S B2675592 2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1115279-69-0

2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2675592
CAS RN: 1115279-69-0
M. Wt: 463.41
InChI Key: XPGIDCAFGRHMTL-UHFFFAOYSA-N
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Description

2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H13F4N5O2S and its molecular weight is 463.41. The purity is usually 95%.
BenchChem offers high-quality 2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antimicrobial Properties

  • Some derivatives of [1,2,4]triazolo[4,3-b]pyridazines, closely related to the queried compound, have shown promising antiviral activity against hepatitis-A virus. Specifically, a compound similar in structure exhibited significant effect in virus count reduction, as assessed by plaque reduction infectivity assay (Shamroukh & Ali, 2008).
  • Another study synthesized novel 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and related compounds, demonstrating antibacterial activity against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli (Almajan et al., 2010).

Anticancer Research

  • A closely related compound, 6-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-3-((2-naphthyloxy)methyl)(1,2,4)triazolo(3,4-b)(1,3,4)-thiadiazole, showed potent antioxidant and anticancer properties, inducing growth inhibition and apoptosis in HepG2 cells, a liver cancer cell line (Sunil et al., 2010).
  • In another study, a series of 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, structurally similar to the compound , were synthesized and evaluated for their analgesic/anti-inflammatory activities, showing significant activity and negligible gastrointestinal toxicity (Aytaç et al., 2009).

Other Biological Properties

  • A study on 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione derivatives revealed their effectiveness as mediator release inhibitors, potentially useful for treating asthma (Medwid et al., 1990).
  • The development of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, akin to the structure of the queried compound, showcased a diverse set of biological properties, including potential pharmacological activity (Karpina et al., 2019).

properties

IUPAC Name

2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5O2S/c21-13-4-2-6-15(10-13)32-18-8-7-16-26-28(19(31)29(16)27-18)11-17(30)25-14-5-1-3-12(9-14)20(22,23)24/h1-10H,11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGIDCAFGRHMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC(=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

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